molecular formula C20H14O6 B8216503 3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

Cat. No. B8216503
M. Wt: 350.3 g/mol
InChI Key: BMJACGQXGAMSIK-UHFFFAOYSA-N
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Description

3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C20H14O6 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is utilized in various catalytic applications. Metal-organic frameworks (MOFs) incorporating this compound have shown significant improvements in catalytic activities. For example, in the oxidation of cyclohexane, MOFs with this compound have demonstrated a remarkable enhancement in product selectivity and catalyst stability (Xiao et al., 2016). Additionally, the compound has been used in frameworks for efficient and selective dye adsorption, and lanthanide adsorption, which also impacts luminescence regulation (Gao et al., 2019).

Material Science and Polymer Synthesis

In material science, derivatives of this compound have been studied for their potential in creating novel materials. For instance, its derivatives are explored in the crystal structures of various compounds, influencing hydrogen bonding and crystal packing (Owczarzak et al., 2013). Also, it's used in the synthesis of novel soluble polyamides with ether linkages and laterally attached p‐terphenyl units, indicating potential applications in high-performance polymers (Hsiao & Chang, 2004).

Photophysical Properties

The compound and its derivatives exhibit interesting photophysical properties. For instance, uranyl carboxylates synthesized from this compound display unique luminescence characteristics, which can be quenched or enhanced depending on the presence of specific molecules (Hou & Tang, 2020).

properties

IUPAC Name

4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-17-9-13(5-7-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-16(20(25)26)18(22)10-14/h1-10,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJACGQXGAMSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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